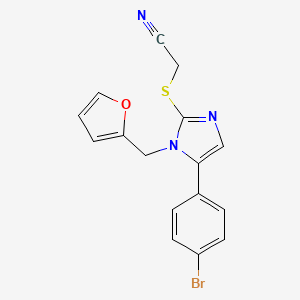
2,6-Dichloro-4-isopropylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-isopropylnicotinonitrile is a chemical compound with the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and an isopropyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile typically involves the chlorination of 4-isopropylnicotinonitrile. One common method includes the reaction of 4-isopropylnicotinonitrile with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through various techniques such as recrystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-isopropylnicotinonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-isopropylnicotinonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-isopropylnicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or disrupt cellular processes, depending on its specific structure and functional groups . The exact pathways and molecular targets involved are still under investigation, but it is believed to interact with proteins and nucleic acids within cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with a methyl group instead of an isopropyl group.
2,6-Dichloro-4-nitropyridine: Contains a nitro group instead of a nitrile group.
Uniqueness
2,6-Dichloro-4-isopropylnicotinonitrile is unique due to its specific combination of chlorine atoms and an isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
2,6-dichloro-4-propan-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(2)6-3-8(10)13-9(11)7(6)4-12/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFVSBDQCMUTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=C1C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614103.png)

![methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2614105.png)


![ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2614109.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2614112.png)
![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)


![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)
